molecular formula C20H21NO2 B8585624 1-Benzyl-2-isopropyl-6-methoxy-1H-indole-3-carbaldehyde

1-Benzyl-2-isopropyl-6-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B8585624
M. Wt: 307.4 g/mol
InChI Key: SHNAKCDYOYBMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-isopropyl-6-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

1-benzyl-6-methoxy-2-propan-2-ylindole-3-carbaldehyde

InChI

InChI=1S/C20H21NO2/c1-14(2)20-18(13-22)17-10-9-16(23-3)11-19(17)21(20)12-15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3

InChI Key

SHNAKCDYOYBMAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(N1CC3=CC=CC=C3)C=C(C=C2)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

POCl3 (0.48 ml, 5.23 mmol) was added dropwise to anhydrous DMF (2 ml) at 0° C. under argon. After stirred for 30 min, this solution was added dropwise to a solution of 1-benzyl-2-isopropyl-6-methoxy-1H-indole (Compound 4, 583 mg, 2.09 mmol) in anhydrous DMF (8 ml) at 0° C. under argon. The reaction was stirred for 1 h at 0° C. and 30 min at room temperature, diluted with EtOAc, washed with aqueous NaHCO3, brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound as a light yellow syrup.
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2 mL
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8 mL
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Synthesis routes and methods II

Procedure details

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